molecular formula C20H32N2O4S B12483863 3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide

3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B12483863
M. Wt: 396.5 g/mol
InChI Key: CIRDXOXDXLUJHK-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with an azepane ring, a sulfonyl group, and a propyl chain with an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(propan-2-yloxy)propylamine to yield the benzamide core.

    Introduction of the Azepane Ring: The azepane ring is introduced by reacting the benzamide core with azepane-1-sulfonyl chloride under basic conditions, typically using a base such as triethylamine.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the benzamide core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine (Et3N)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzamides and azepane derivatives

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and metabolic disorders. It may act as an inhibitor of specific enzymes or receptors involved in these conditions.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways. It may serve as a tool compound to elucidate the role of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the compound’s observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
  • 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
  • 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the azepane ring and the propyl chain with an isopropoxy group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C20H32N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C20H32N2O4S/c1-16(2)26-14-8-11-21-20(23)18-10-9-17(3)19(15-18)27(24,25)22-12-6-4-5-7-13-22/h9-10,15-16H,4-8,11-14H2,1-3H3,(H,21,23)

InChI Key

CIRDXOXDXLUJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCOC(C)C)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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